molecular formula C23H19N3O B11123427 N-(1-phenylethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

N-(1-phenylethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B11123427
M. Wt: 353.4 g/mol
InChI Key: CQBZZBXIYOKWBI-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.

    Substitution Reactions: Introduction of the pyridin-4-yl group can be achieved through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents like carbodiimides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylethyl group.

    Reduction: Reduction reactions can be used to modify the quinoline or pyridine rings.

    Substitution: Various substitution reactions can be performed on the aromatic rings to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce nitro or sulfonyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine, quinine.

    Pyridine Derivatives: Such as nicotinamide, pyridoxine.

Uniqueness

N-(1-phenylethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is unique due to its specific structural features, which might confer distinct biological activities compared to other quinoline or pyridine derivatives.

Properties

Molecular Formula

C23H19N3O

Molecular Weight

353.4 g/mol

IUPAC Name

N-(1-phenylethyl)-2-pyridin-4-ylquinoline-4-carboxamide

InChI

InChI=1S/C23H19N3O/c1-16(17-7-3-2-4-8-17)25-23(27)20-15-22(18-11-13-24-14-12-18)26-21-10-6-5-9-19(20)21/h2-16H,1H3,(H,25,27)

InChI Key

CQBZZBXIYOKWBI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4

Origin of Product

United States

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